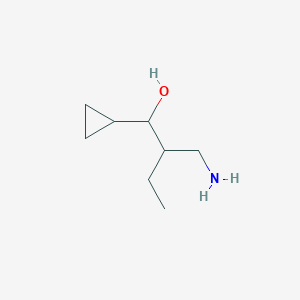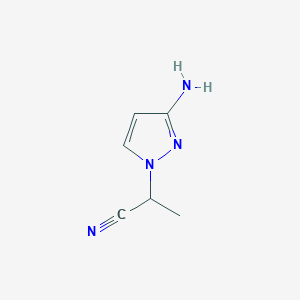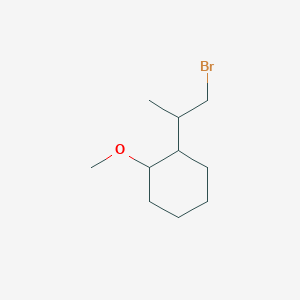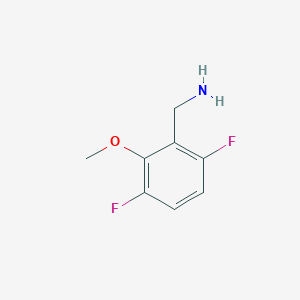
(3,6-Difluoro-2-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Difluoro-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Difluoro-2-methoxyphenyl)methanamine typically involves the introduction of the methanamine group to a difluoro-methoxybenzene precursor. One common method is through the reduction of the corresponding nitro compound using hydrogenation or other reducing agents. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3,6-Difluoro-2-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the benzene ring .
Scientific Research Applications
(3,6-Difluoro-2-methoxyphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,6-Difluoro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atoms and methoxy group can also affect the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluoro-2-methoxyphenyl)methanamine
- (3,6-Difluoro-4-methoxyphenyl)methanamine
- (3,6-Dichloro-2-methoxyphenyl)methanamine
Uniqueness
(3,6-Difluoro-2-methoxyphenyl)methanamine is unique due to the specific positioning of the fluorine atoms and methoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(3,6-difluoro-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3H,4,11H2,1H3 |
InChI Key |
KIHYOHKLDCYYFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B15257710.png)
![Methyl({[(3S)-piperidin-3-yl]methyl})amine](/img/structure/B15257716.png)
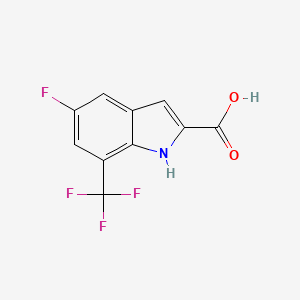
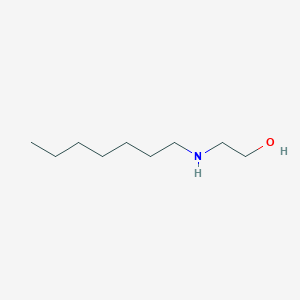
![tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15257731.png)
![3-(Propan-2-YL)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B15257737.png)
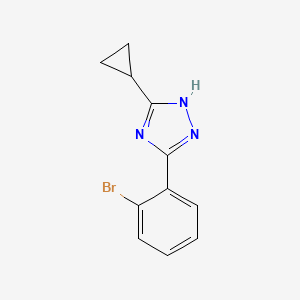
![[(4-Chloro-3-methylbutoxy)methyl]benzene](/img/structure/B15257744.png)

